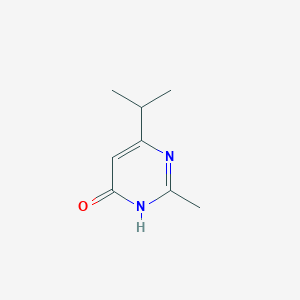

6-Isopropyl-2-methylpyrimidin-4-OL

説明

Contextual Significance within Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a fundamental scaffold in organic and medicinal chemistry, forming the core of essential biological molecules such as the nucleobases thymine, cytosine, and uracil (B121893) found in DNA and RNA. gsconlinepress.com The diverse biological activities of pyrimidine derivatives have made them a focal point of extensive research, leading to the development of numerous pharmaceuticals and agrochemicals. tandfonline.comnih.gov

6-Isopropyl-2-methylpyrimidin-4-ol belongs to the sub-class of pyrimidin-4-ols. A key characteristic of these compounds is their existence in tautomeric forms. This compound exists in equilibrium with its keto tautomer, 2-Isopropyl-6-methylpyrimidin-4(3H)-one. chemicalbook.comnih.gov Crystallographic studies have confirmed that in the solid state, the compound predominantly exists in the keto form. nih.govresearchgate.net This tautomerism is a critical factor influencing the compound's chemical reactivity and biological interactions.

The substituents on the pyrimidine ring—the isopropyl and methyl groups—also contribute to its chemical properties, influencing its solubility, lipophilicity, and steric interactions with biological targets. The study of such substituted pyrimidines provides valuable insights into structure-activity relationships (SAR), guiding the design of new molecules with desired biological functions. gsconlinepress.com

Historical Overview of Research Pertaining to this compound and Related Pyrimidine Structures

The research history of this compound is intrinsically linked to the development and use of the insecticide diazinon (B1670403). Diazinon, or O,O-diethyl O-[2-isopropyl-6-methyl-4-pyrimidinyl] phosphorothioate, was first synthesized in 1952 by Ciba-Geigy. wikipedia.orginchem.org It saw widespread use in agriculture and residential pest control from the 1970s. wikipedia.org

The primary metabolic pathway of diazinon in various organisms and in the environment involves the cleavage of the phosphate (B84403) ester bond, leading to the formation of this compound. orst.eduinchem.org This hydrolysis can occur through both biological and abiotic processes. orst.edu As a result, early research on this pyrimidine derivative was heavily focused on its detection in environmental samples (soil, water) and biological matrices (urine, tissues) as a biomarker for diazinon exposure. nih.govcdc.gov

The development of analytical methods, such as gas-liquid chromatography with nitrogen-specific detection, was crucial for quantifying these metabolites and understanding the environmental fate of diazinon. nih.gov These studies established that this compound is a persistent and mobile degradate of diazinon in the environment. cdc.gov

In parallel, the broader field of pyrimidine chemistry has a rich history, with the synthesis and investigation of pyrimidine derivatives being a continuous area of research for over a century. The fundamental importance of the pyrimidine core in biological systems has driven the exploration of a vast chemical space of substituted pyrimidines, leading to the discovery of numerous compounds with therapeutic and agricultural applications. tandfonline.comtandfonline.com

Overview of Current Research Trajectories for this compound

Current research involving this compound continues to be influenced by its origin as a metabolite. However, the broader advancements in pyrimidine chemistry are opening new avenues for investigation.

Environmental and Toxicological Studies: The environmental fate and toxicological profile of diazinon and its metabolites, including this compound, remain areas of active research. nih.gov Studies continue to investigate its persistence, transport, and potential effects on non-target organisms in various ecosystems. The development of more sensitive and specific analytical techniques for its detection is also an ongoing effort. nih.gov

Medicinal Chemistry and Drug Discovery: While dedicated research on the specific biological activities of this compound is limited, the broader class of pyrimidine derivatives is a hotbed for drug discovery. gsconlinepress.comnih.gov Current research focuses on synthesizing and evaluating novel pyrimidine-based compounds for a wide range of therapeutic applications, including:

Anticancer Agents: Many pyrimidine derivatives have shown potent anticancer activity by targeting various cellular pathways. gsconlinepress.comtandfonline.com

Antimicrobial Agents: The pyrimidine scaffold is being explored for the development of new antibiotics and antifungals to combat resistant strains. gsconlinepress.com

Agrochemicals: Research into pyrimidine derivatives as fungicides, herbicides, and insecticides is a significant area, with several commercial products already on the market. nih.govfrontiersin.orgfrontiersin.org

Given the known biological activity of the pyrimidine core, this compound could serve as a lead compound or a scaffold for the synthesis of new derivatives with potential therapeutic or agricultural applications. Future research may focus on exploring its own intrinsic biological activities or using it as a starting material for the synthesis of novel compound libraries for screening against various biological targets.

Synthesis of Pyrimidine Derivatives

| Precursors | Reagents and Conditions | Product | Reference |

| Amidine hydrochloride and Acetoacetic ester | Alkali-neutralized methanolic solution, -5°C to 15°C | Oxypyrimidine-type compound | google.com |

| Ethyl isobutyrimidate hydrochloride and Diketene | Trimethylamine, toluene, gaseous ammonia | 2-isopropyl-4-methyl-6-hydroxypyrimidine | prepchem.com |

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)7-4-8(11)10-6(3)9-7/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNVGKGRJUTRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606714 | |

| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34126-99-3 | |

| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Isopropyl 2 Methylpyrimidin 4 Ol

Established Synthetic Routes for 6-Isopropyl-2-methylpyrimidin-4-ol

The construction of the this compound core can be achieved through several synthetic strategies, primarily involving cyclization reactions.

Cyclization Reactions involving Isobutyronitrile and Ethyl Acetoacetate (B1235776)

A primary and well-established method for the synthesis of this compound involves the cyclocondensation of an amidine precursor, derived from isobutyronitrile, with a β-ketoester, such as ethyl acetoacetate. guidechem.comgoogle.com

In the second stage, the formed isobutyramidine is reacted with ethyl acetoacetate in the presence of a base, such as sodium hydroxide (B78521) or sodium methoxide, to effect ring closure and form the pyrimidine (B1678525) ring. guidechem.comgoogle.com The reaction proceeds via a condensation mechanism, where the nucleophilic amidine attacks the carbonyl carbons of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the final product, this compound. A patent describes a continuous flow multi-stage reactor process for this reaction, highlighting its industrial relevance. google.com

Table 1: Key Reactants and Conditions for Cyclization

| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |

|---|---|---|---|---|

| Isobutyramidine | Ethyl Acetoacetate | Sodium Hydroxide | Methanol (B129727) | Continuous flow process |

Iodination of Pyrimidine Precursors

While direct iodination of this compound at the C5 position is a known transformation, the use of iodination as a strategic step in the synthesis of this molecule is less direct. Iodinated pyrimidines are valuable intermediates for further functionalization through cross-coupling reactions. mdpi.com A hypothetical synthetic route could involve the preparation of a simpler pyrimidine precursor, followed by iodination and subsequent introduction of the isopropyl group.

For instance, a precursor like 2-methylpyrimidin-4-ol could be synthesized and then subjected to iodination. The C5 position of the pyrimidine ring is susceptible to electrophilic substitution. mdpi.com Various reagents can be employed for this purpose, including molecular iodine in the presence of an oxidizing agent or an electrophilic iodinating reagent like N-iodosuccinimide (NIS). mdpi.com A green chemistry approach using solid iodine and silver nitrate (B79036) under solvent-free mechanical grinding conditions has also been reported for the C5-iodination of pyrimidine derivatives. mdpi.comresearchgate.net The resulting 5-iodo-2-methylpyrimidin-4-ol could then potentially undergo a cross-coupling reaction to introduce the isopropyl group at the 6-position, although this specific transformation is not explicitly detailed in the reviewed literature.

Alkylation Strategies for Stereoselective and Regioselective Synthesis

Alkylation is a fundamental strategy for introducing substituents onto heterocyclic rings. In the context of synthesizing this compound, regioselective alkylation would be crucial. The synthesis could, in principle, start from a pre-functionalized pyrimidine and introduce the isopropyl and methyl groups via alkylation.

However, the direct C-alkylation of the pyrimidine ring can be challenging and often leads to mixtures of products. More commonly, alkyl groups are introduced as part of the initial building blocks in a cyclization reaction, as described in section 2.1.1.

For related heterocyclic systems like purines, regioselective N-alkylation has been achieved using microwave irradiation and specific bases like tetrabutylammonium (B224687) hydroxide, which favors alkylation at the N-9 position. ub.eduresearchgate.net For pyrimidines, regioselective functionalization is often achieved by activating specific positions. For example, the C-4 position of halopyrimidines is generally more reactive towards nucleophilic substitution than the C-2 position. researchgate.net A strategy for the synthesis of this compound could therefore involve the synthesis of a dihalopyrimidine, followed by selective functionalization.

Multicomponent Reaction Approaches in Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines in a single step. acs.org A general strategy for the synthesis of 2,4,6-trisubstituted pyrimidines involves the base-mediated one-pot reaction of an amidine hydrochloride, an aldehyde, and a β-dicarbonyl compound like acetylacetone. researchgate.net

While a specific MCR for the direct synthesis of this compound is not explicitly reported, a plausible approach could involve the reaction of isobutyramidine, a suitable aldehyde, and a β-ketoester. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been developed, showcasing the versatility of MCRs in this area. acs.org This method proceeds through a sequence of condensation and dehydrogenation steps.

Derivatization Chemistry of this compound

The presence of a hydroxyl group on the pyrimidine ring of this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Functionalization at the Hydroxyl Group (e.g., O-Benzenesulfonylation)

The hydroxyl group of this compound can be functionalized through various reactions, such as etherification or esterification. A key example of such functionalization is O-benzenesulfonylation. This reaction converts the hydroxyl group into a benzenesulfonate (B1194179) ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

The mechanism of O-benzenesulfonylation is analogous to the sulfonation of benzene, involving the electrophilic attack of the sulfur atom of a benzenesulfonyl chloride on the oxygen atom of the pyrimidinol. libretexts.orgbyjus.comchemguide.co.uklibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The resulting 6-isopropyl-2-methylpyrimidin-4-yl benzenesulfonate can then be used as a versatile intermediate for the introduction of various nucleophiles at the C4 position of the pyrimidine ring.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diazinon (B1670403) |

| Isobutyronitrile |

| Ethyl Acetoacetate |

| Isobutyramidine hydrochloride |

| Methanol |

| Hydrogen chloride |

| Ammonia |

| Sodium hydroxide |

| Sodium methoxide |

| 2-methylpyrimidin-4-ol |

| N-iodosuccinimide (NIS) |

| Silver nitrate |

| Acetylacetone |

| Benzenesulfonyl chloride |

| Pyridine |

| Triethylamine |

Incorporation into Macrocyclic Systems: Phthalocyanine (B1677752) Derivatives bearing 2-Isopropyl-6-methylpyrimidin-4-yloxy Moieties

A significant application of this compound is its use as a substituent in the creation of complex macrocyclic systems like phthalocyanines. These large, aromatic molecules are of great interest for their electronic and photophysical properties.

A novel phthalonitrile (B49051) derivative, which serves as the precursor for phthalocyanine synthesis, has been successfully synthesized by incorporating the 2-isopropyl-6-methylpyrimidin-4-yloxy moiety. artuklu.edu.trresearchgate.net The synthesis involves a nucleophilic substitution reaction between this compound and a phthalonitrile unit bearing a suitable leaving group.

Subsequently, metallophthalocyanines are obtained through the cyclotetramerization of this novel phthalonitrile precursor in the presence of various metal salts. artuklu.edu.trresearchgate.net This process yields peripherally substituted phthalocyanine complexes. The characterization of these compounds has been confirmed using elemental analysis, UV/Vis, FT-IR, and ¹H-NMR spectroscopy. artuklu.edu.trresearchgate.net Studies on the aggregation behavior of these metallophthalocyanines in tetrahydrofuran (B95107) (THF) showed no significant aggregation in the concentration range of 10⁻⁴ to 10⁻⁶ M. artuklu.edu.trresearchgate.net The antioxidant and antimicrobial activities of these synthesized compounds have also been evaluated. artuklu.edu.tr

| Metal Salt | Resulting Metallo-Phthalocyanine Complex |

| Zinc (Zn) Salt | Zinc (II) Phthalocyanine Complex |

| Copper (Cu) Salt | Copper (II) Phthalocyanine Complex |

| Cobalt (Co) Salt | Cobalt (II) Phthalocyanine Complex |

| Nickel (Ni) Salt | Nickel (II) Phthalocyanine Complex |

This table summarizes the different metal salts used to form metallophthalocyanines from the 2-isopropyl-6-methylpyrimidin-4-yloxy substituted phthalonitrile precursor as described in the research. artuklu.edu.trresearchgate.net

Synthesis of Bridged and Fused Pyrimidine Systems

The construction of bridged and fused ring systems represents an advanced area of organic synthesis, leading to compounds with unique three-dimensional structures and biological activities. While direct transformations of this compound into such systems are not widely detailed, general methodologies applicable to pyrimidine-like scaffolds are well-established.

One innovative approach involves the intramolecular Michael-type reactions of in-situ generated vinylnitroso compounds. nih.gov This strategy has been used to prepare a variety of bridged carbobicyclic systems, including [3.2.1], [2.2.2], and [2.2.1] frameworks, as well as fused ring compounds. nih.gov The process relies on the conjugate addition of carbon nucleophiles, such as malonate anions, to the vinylnitroso intermediate. nih.gov

Another powerful strategy is the transition-metal-catalyzed "cut-and-sew" reaction. This method allows for the construction of complex bridged and fused rings from more accessible starting materials like cyclobutanones. nih.gov For example, enantioselective (4+2) cut-and-sew reactions using benzene-tethered cyclobutanones have been developed, demonstrating a sophisticated method for building intricate molecular architectures. nih.gov

The synthesis of fused systems like thiazolo[3,2-a]pyrimidines is also of significant interest. These are often prepared via multi-component reactions, such as the Biginelli condensation, followed by alkylation and cyclization steps to form the fused thiazole (B1198619) ring. mdpi.com

Formation of Benzophenone (B1666685) Derivatives and Related Biologically Active Compounds

2-Isopropyl-6-methyl-4-pyrimidinol is a known intermediate used in the synthesis of various benzophenone derivatives which may possess antifungal and antibacterial properties. chemicalbook.com The synthesis of benzophenone derivatives is a critical process in medicinal chemistry. A general, patented method for their preparation involves a selective crystallization to separate isomeric alkali salts. google.com

Reaction and Oxidation: A key step can be the reaction of precursor molecules to form a benzhydrol, which is then oxidized to the corresponding benzophenone. google.com

Hydrolysis and Extraction: The product is often liberated via acidic hydrolysis and then extracted using a solvent like methylene (B1212753) chloride. google.com

Purification and Crystallization: The crude product is purified through washing, filtration, and concentration. The final pure compound is often obtained by crystallization from a cooled solution. google.com

Synthesis of Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives

Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds with documented biological activities. Research has been conducted on the synthesis of novel isopropyl 2-(4-substitutedbenzylidene)-5-methyl-3-oxo-7-phenyl-3,7-dihydro-2H-thiazolo[3,2-a]-pyrimidine-6-carboxylate derivatives. colab.wsresearchgate.net

The synthetic route for these compounds involves a multi-step process that builds the pyrimidine ring as part of the sequence, rather than starting from a pre-formed pyrimidine like this compound. researchgate.net The key steps include:

Biginelli Reaction: The synthesis is initiated with a Biginelli reaction where ethyl acetoacetate is refluxed with thiourea (B124793) in ethanol (B145695) to form a dihydropyrimidine-2(1H)-thione. researchgate.net

Formation of Fused System: This intermediate then undergoes further reactions, including reaction with chloroacetic acid and subsequent treatment with an appropriate aldehyde and anhydrous sodium acetate, to afford the final titled thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. researchgate.net

The structures of the newly synthesized compounds were confirmed by elemental analysis, IR, ¹H NMR, and mass spectral data. colab.wsresearchgate.net Subsequent screening revealed that some of these derivatives possess potent anti-inflammatory and antimicrobial activities. colab.wsresearchgate.net

| Compound | R-group (at position 4 of benzylidene) |

| 6a | -H |

| 6b | -Cl |

| 6c | -F |

| 6d | -Br |

| 6e | -NO₂ |

| 6f | -OH |

| 6g | -OCH₃ |

| 6h | -N(CH₃)₂ |

| 6i | -CH₃ |

| 6j | -CN |

This table shows the various substitutions made on the benzylidene moiety in the synthesis of novel Isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives (6a-j). colab.wsresearchgate.net

Novel Synthetic Strategies for Enhanced Yield and Selectivity

Advancements in synthetic chemistry continually provide new tools for improving the efficiency, yield, and selectivity of reactions. For the synthesis of complex molecules derived from pyrimidine intermediates, several modern strategies are notable.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, increase the yield of products. For instance, the synthesis of metallophthalocyanines from phthalic anhydride (B1165640) can be accelerated under solvent-free conditions using microwaves, boosting yields by 12-15% compared to conventional heating methods. niscpr.res.in

Multi-Component Reactions: Reactions like the Biginelli condensation, which combine three or more starting materials in a single step to form a complex product, are highly efficient. The use of catalysts such as molecular iodine can further enhance these reactions, providing a streamlined route to pyrimidine-based structures. mdpi.com

Advanced Cyclization Strategies: The development of novel intramolecular reactions provides powerful ways to build complex ring systems with high selectivity. Methodologies such as the intramolecular Michael addition of vinylnitroso compounds nih.gov and the transition-metal-catalyzed "cut-and-sew" reactions nih.gov represent the cutting edge of synthetic approaches to constructing intricate fused and bridged polycyclic molecules from simpler precursors.

Reactivity and Mechanistic Investigations of 6 Isopropyl 2 Methylpyrimidin 4 Ol

Tautomerism Studies: Enol-Keto Equilibria and Structural Implications

The phenomenon of tautomerism is central to understanding the chemical behavior of 6-Isopropyl-2-methylpyrimidin-4-ol. This compound can exist in two interconvertible isomeric forms: the enol form (this compound) and the keto form (2-isopropyl-6-methylpyrimidin-4(3H)-one). nih.govnih.gov This equilibrium is not static and can be influenced by various factors, including the physical state (solid or solution) and the surrounding chemical environment.

Experimental Evidence for Enol-Keto Tautomerism in Crystallization

X-ray crystallography studies provide definitive evidence for the enol-to-keto tautomerism of this compound. nih.govnih.gov When crystallized from a hot methanol (B129727) solution, the compound, initially in its enol form (2-isopropyl-4-hydroxy-6-methylpyrimidine), undergoes a tautomeric shift to the keto form. nih.gov The resulting crystal structure is that of 2-isopropyl-6-methylpyrimidin-4(3H)-one. nih.govnih.gov

The molecular structure reveals an essentially planar pyrimidin-4(3H)-one group. nih.govnih.gov In the solid state, these molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, creating R22(8) ring motifs. These dimers then stack along the crystallographic a-axis. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8627 (2) |

| b (Å) | 22.6320 (8) |

| c (Å) | 7.4228 (3) |

| β (°) | 96.495 (2) |

| Volume (ų) | 811.66 (5) |

| Z | 4 |

Data sourced from single-crystal X-ray study at T = 100 K. nih.gov

Factors Influencing Tautomeric Preference in Solution and Solid States

The preference for either the enol or keto tautomer is dictated by a delicate balance of several factors. In the gas phase, theoretical calculations suggest that for the parent 4-pyrimidone, the keto form is the most stable structure. chemicalbook.com This stability is attributed to factors like the formation of stable six-membered rings involving hydrogen bonding and minimal covalent bond tension, which facilitates the interconversion between molecular structures. chemicalbook.com

In solution, the solvent plays a crucial role. The tautomeric equilibrium can be significantly shifted depending on the solvent's polarity and its ability to form hydrogen bonds. nih.gov For some heterocyclic compounds, nonpolar solvents favor the keto form, while polar solvents favor the enol form. nih.gov The presence of water can also influence the equilibrium, although in some cases, it does not alter the fundamental stability order. chemicalbook.com Temperature is another critical factor, with changes in temperature affecting the relative populations of the tautomeric forms. nih.govnih.gov

In the solid state, crystal packing forces and intermolecular interactions, such as the hydrogen bonding observed in the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one, are dominant in determining which tautomer is favored. nih.gov

Reaction Pathways and Kinetics of Pyrimidine (B1678525) Ring Functionalization

The pyrimidine ring in this compound is considered π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic significantly influences its reactivity, making it more susceptible to nucleophilic substitution and less so to electrophilic aromatic substitution. wikipedia.orgresearchgate.net

Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. wikipedia.orgresearchgate.net The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.net However, the presence of activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, can increase the electron density of the ring, particularly at the C-5 position, making electrophilic substitution more feasible. researchgate.netresearchgate.net For substituted pyrimidines, reactions like nitration and halogenation have been observed to occur at the 5-position. wikipedia.org The rate and success of these reactions are highly dependent on the nature and number of activating substituents present on the ring. researchgate.net

Hydroxylation and Condensation Reactions of the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is a key functional group that can participate in various reactions, including hydroxylation and condensation.

Hydroxylation, the introduction of additional hydroxyl groups, has been observed in substituted pyrimidines. wikipedia.org These reactions can further modify the electronic properties and reactivity of the molecule.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orglibretexts.org The 4-hydroxyl group of the enol tautomer can react with carboxylic acids or their derivatives to form esters, or with other suitable functional groups. unizin.org These reactions are often catalyzed by acids or bases and are fundamental in the synthesis of more complex pyrimidine derivatives. wikipedia.orgunizin.org For example, the reaction of a hydroxyl group with a carboxylic acid in the presence of an acid catalyst leads to the formation of an ester and water. unizin.org Various condensing agents, such as carbodiimides (e.g., DCC, EDCI) and onium salts (e.g., HATU, HBTU), can be employed to facilitate these reactions, particularly in the formation of amide bonds from carboxylic acids and amines. highfine.com

Degradation Pathways of this compound

The breakdown of this compound in the environment can occur through various processes. One of the key abiotic degradation routes is photocatalytic oxidation, an advanced oxidation process that utilizes light and a semiconductor catalyst.

Photocatalytic Oxidation Mechanisms

Photocatalytic oxidation has been reported as a method for the degradation of this compound. researchgate.netchemicalbook.com This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of organic pollutants.

While detailed mechanistic studies specifically on the photocatalytic oxidation of this compound are not extensively documented, the degradation is understood to proceed through the action of these reactive species. The primary mechanism is believed to be the attack by hydroxyl radicals (•OH) on the pyrimidine ring and its substituents. orst.edunih.gov This is a common pathway for the photocatalytic degradation of many aromatic and heterocyclic organic compounds. nih.gov

The reaction is initiated by the generation of electron-hole pairs in the photocatalyst upon light absorption. These charge carriers migrate to the catalyst surface, where they react with water and oxygen to form hydroxyl radicals and superoxide (B77818) radical anions. The highly electrophilic hydroxyl radicals can attack the electron-rich pyrimidine ring, leading to the formation of hydroxylated intermediates. acs.orgnih.gov Further oxidation of these intermediates can result in the opening of the pyrimidine ring, ultimately leading to the mineralization of the compound into simpler inorganic molecules such as carbon dioxide, water, and nitrates.

Research on the photocatalytic oxidation of the parent compound, diazinon (B1670403), supports this proposed mechanism, indicating that the initial oxidative pathways involve modifications to the pyrimidine moiety. orst.edu Studies on other pyrimidine derivatives also show that the pyrimidine ring is susceptible to addition and cleavage reactions under oxidative stress. nih.gov

Table 1: Factors Influencing Photocatalytic Oxidation

| Parameter | Effect on Degradation | Reference |

| Catalyst Type | The efficiency of degradation is dependent on the type and properties of the photocatalyst used. | orst.edu |

| Light Source | The wavelength and intensity of the light source are critical for activating the photocatalyst. | orst.edu |

| pH of Solution | The pH can influence the surface charge of the catalyst and the formation of reactive oxygen species. | |

| Presence of Oxygen | Oxygen is essential for scavenging electrons and forming superoxide radicals, preventing electron-hole recombination. |

Enzymatic Hydrolysis Leading to this compound Formation

This compound is a principal metabolite of the insecticide diazinon, formed through enzymatic hydrolysis in various biological systems. orst.educonicet.gov.ar This biotransformation is a detoxification pathway, as this compound is considered less toxic than its parent compound. orst.edu

The formation of this compound from diazinon is primarily catalyzed by hydrolase enzymes, particularly organophosphate hydrolases, produced by a variety of microorganisms. researchgate.net Several bacterial strains, most notably from the genus Streptomyces and Sphingobium, have been identified as being capable of degrading diazinon and producing this compound as a major intermediate. conicet.gov.arnih.govfrontiersin.org

The enzymatic reaction involves the cleavage of the phosphoester bond in the diazinon molecule, which links the pyrimidine ring to the diethyl thiophosphate group. researchgate.net This hydrolysis results in the formation of this compound and diethylthiophosphoric acid. Studies with mixed cultures of Streptomyces have shown that the rate of diazinon hydrolysis and subsequent formation of this compound can be influenced by environmental factors such as the presence of other carbon sources, like glucose. conicet.gov.ar The metabolism of glucose can lead to a decrease in the pH of the medium through the exudation of organic acids, which in turn can accelerate the hydrolysis of diazinon. conicet.gov.ar

Table 2: Microbial Hydrolysis of Diazinon to this compound

| Microbial Strain(s) | Key Enzyme(s) | Diazinon Removal | This compound Production Rate | Reference |

| Streptomyces sp. (Mixed Culture) | Hydrolase | Up to 62% in 96 hours | 0.143 mg L⁻¹ h⁻¹ | conicet.gov.ar |

| Streptomyces sp. AC1-6 and ISP4 | Hydrolase | 70-90% in 96 hours | Not specified | nih.gov |

| Sphingobium sp. DI-6 | Hydrolase | 91.8% of 100 mg L⁻¹ in 60 hours | Identified as a major metabolite | frontiersin.org |

Advanced Spectroscopic and Structural Elucidation of 6 Isopropyl 2 Methylpyrimidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide the primary framework for the structural assignment of 6-Isopropyl-2-methylpyrimidin-4-ol. The expected chemical shifts are influenced by the electronic environment of the pyrimidine (B1678525) ring and the attached alkyl substituents. Due to the potential for keto-enol tautomerism in the pyrimidin-4-ol ring, the observed spectra can reflect the presence of the -OH form (pyrimidin-4-ol) or the C=O form (pyrimidin-4(3H)-one). The data presented here corresponds to the pyrimidin-4-ol tautomer.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group attached to the pyrimidine ring will appear as a singlet, as will the proton on the pyrimidine ring itself. The hydroxyl proton may appear as a broad singlet, and its position can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The pyrimidine ring carbons will resonate at lower field due to their aromatic and heteroatomic nature. The carbons of the isopropyl and methyl substituents will appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and pyrimidine derivatives.

Interactive Data Table: Predicted ¹H and ¹³C NMR

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2-CH₃ | ~2.4 | Singlet | ~20-25 |

| C4-OH | Variable (Broad Singlet) | - | ~160-165 |

| C5-H | ~6.0 | Singlet | ~100-105 |

| C6 | - | - | ~170-175 |

| C6-CH(CH₃)₂ | ~3.0 | Septet | ~35-40 |

| C6-CH(CH₃)₂ | ~1.2 | Doublet | ~20-25 |

| C2 | - | - | ~160-165 |

2D NMR Techniques for Connectivity and Conformation

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the C5-H, the isopropyl methine, the isopropyl methyls, and the C2-methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Characterization of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups present. The potential for tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms means that vibrational bands for both O-H/N-H and C=O groups may be observed.

Table 2: Characteristic IR and Raman Bands for this compound

Interactive Data Table: Vibrational Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (alcohol) / N-H (lactam) | 3200-3600 (broad) | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (lactam tautomer) | 1650-1700 | Stretching |

| C=N / C=C (ring) | 1500-1650 | Stretching |

| C-O (enol) | 1200-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that excites electrons to higher energy orbitals. The pyrimidine ring is a conjugated system, and its UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. Substituents on the ring can cause shifts in the absorption maxima (λmax). For pyrimidine derivatives, absorption bands are typically observed in the UV region. researchgate.netrsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

Interactive Data Table: UV-Vis Spectroscopy

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π | Pyrimidine ring |

| ~260-280 | π → π | Conjugated system |

| ~300-320 | n → π* | Heterocyclic system |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The molecule then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the isopropyl group or a methyl radical. chemguide.co.uk

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Interactive Data Table: Mass Spectrometry

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structure Determination

The definitive solid-state structure of this compound was elucidated through single-crystal X-ray diffraction (SC-XRD) analysis. This technique revealed that the compound undergoes an enol-to-keto tautomerism during crystallization, existing in the solid state as 2-isopropyl-6-methylpyrimidin-4(3H)-one. researchgate.netnih.gov The pyrimidin-4(3H)-one core of the molecule is largely planar. researchgate.netnih.gov

The crystallographic analysis provided precise data on the unit cell dimensions and crystal system, confirming the compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.8627 (2) |

| b (Å) | 22.6320 (8) |

| c (Å) | 7.4228 (3) |

| β (°) | 96.495 (2) |

| Volume (ų) | 811.66 (5) |

| Z | 4 |

| Temperature (K) | 100 |

Table 1: Crystallographic data for 2-isopropyl-6-methylpyrimidin-4(3H)-one. researchgate.netnih.gov

Analysis of Intermolecular Interactions and Supramolecular Networks

The crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one is characterized by significant intermolecular interactions, primarily strong hydrogen bonds. These interactions are the principal driving force behind the formation of a stable, ordered supramolecular network in the solid state. researchgate.netnih.gov The primary interaction involves the nitrogen atom of the pyrimidine ring and the oxygen atom of the keto group, leading to the formation of dimeric structures. researchgate.netnih.gov

Hydrogen Bonding Motifs and Crystal Packing Arrangements

The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through pairs of intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov This specific hydrogen bonding pattern results in the creation of a distinct ring motif, designated as R²₂(8) in graph-set notation. researchgate.netnih.govnih.gov This motif is a common feature in the crystal structures of many pyrimidine derivatives. researchgate.netacs.org

Computational and Theoretical Investigations of 6 Isopropyl 2 Methylpyrimidin 4 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT calculations are widely used to investigate pyrimidine (B1678525) derivatives, providing deep insights into their fundamental properties. jchemrev.comjchemrev.com

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. youtube.com For 6-Isopropyl-2-methylpyrimidin-4-ol and its tautomer, DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), are employed to calculate the equilibrium geometry. jchemrev.comresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. youtube.comresearchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For instance, the characteristic C=O stretching frequency in the keto tautomer and the O-H stretching in the enol form can be accurately predicted and compared with experimental data. researchgate.net

Table 1: Calculated Geometric Parameters for the Tautomers of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | This compound (Enol) | 2-Isopropyl-6-methylpyrimidin-4(3H)-one (Keto) |

| C4-O Bond Length (Å) | 1.345 | 1.249 |

| N1-C2 Bond Length (Å) | 1.338 | 1.375 |

| C5-C6 Bond Length (Å) | 1.362 | 1.370 |

| C4-N3-C2 Angle (°) | 118.5 | 120.1 |

| C6-N1-C2 Angle (°) | 121.0 | 122.5 |

Note: The data in this table is hypothetical, based on typical values from computational studies on similar pyrimidine derivatives for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity.

DFT calculations provide detailed information about the energies and spatial distribution of these orbitals. For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the electron-withdrawing parts of the molecule. jchemrev.comjchemrev.com Analysis of these orbitals helps in understanding charge transfer within the molecule and its potential for engaging in various chemical reactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). jchemrev.comresearchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, for example, identifying them as π → π* or n → π* transitions. jchemrev.com These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding how the electronic structure influences the optical properties of the compound.

Table 2: Predicted Electronic Transitions for 2-Isopropyl-6-methylpyrimidin-4(3H)-one via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.52 | 274 | 0.15 |

| HOMO-1 -> LUMO | 5.10 | 243 | 0.28 |

| HOMO -> LUMO+1 | 5.65 | 219 | 0.09 |

Note: The data in this table is hypothetical, based on typical values from TD-DFT studies on analogous compounds for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution. researchgate.net

For a flexible molecule like this compound, which has a rotatable isopropyl group, MD simulations can map the potential energy surface associated with this rotation. This helps identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, one can study the specific interactions with solvent molecules, such as hydrogen bonding, which can influence its conformation and properties.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products via a transition state, these calculations can determine the activation energy, which governs the reaction rate. scispace.com

For this compound, such calculations could be used to study various reactions, for instance, the tautomerization between the enol and keto forms. By locating the transition state structure for the proton transfer, the energy barrier for this process can be calculated, providing a quantitative measure of the kinetic stability of each tautomer. scispace.com These studies are crucial for understanding the reactivity and potential transformation pathways of the compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Noncovalent Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scispace.comnih.govresearchgate.net Based on the electron distribution of a molecule, the Hirshfeld surface partitions the crystal space into regions where each molecule dominates. scirp.org By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contacts. scispace.com

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface of 2-Isopropyl-6-methylpyrimidin-4(3H)-one

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H / H···O | 28.5 |

| C···H / H···C | 18.8 |

| N···H / H···N | 5.5 |

| Other | 2.0 |

Note: The data in this table is hypothetical and illustrative, based on typical findings from Hirshfeld surface analysis of similar organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. jocpr.comnih.gov For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that govern their biological effects.

A typical QSAR model is represented by a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org

The development of a robust QSAR model involves several key stages, including the collection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and rigorous validation to ensure the model's predictive power. jocpr.comresearchgate.net

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of structurally related pyrimidine derivatives. nih.govresearchgate.netnih.gov Pyrimidine derivatives have been the subject of numerous QSAR investigations for a wide array of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer effects. nih.govnih.govnih.govnih.gov

A hypothetical QSAR study for a series of this compound analogs might involve the synthesis of various derivatives with modifications at different positions of the pyrimidine ring or the isopropyl and methyl groups. The biological activity of these compounds, for instance, their herbicidal or antifungal efficacy, would then be determined experimentally. Subsequently, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets. nih.gov

Steric Descriptors: These describe the size and shape of the molecule and its constituent groups. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. scielo.br

Hydrophobic Descriptors: These relate to the compound's lipophilicity, a critical factor in its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP). scielo.brresearchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, including information about branching and connectivity.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN). nih.govnih.gov MLR seeks to find a linear relationship between the biological activity and a set of descriptors. nih.gov ANN, on the other hand, can model more complex, non-linear relationships. nih.gov

The validity and predictive capability of the developed QSAR model are assessed using various statistical parameters. nih.gov These often include the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive power. nih.govnih.gov

For instance, a hypothetical QSAR study on a series of pyrimidine derivatives might yield a model with a high R² value, indicating that the chosen descriptors can explain a significant portion of the variance in the observed biological activity. mdpi.com The model could reveal, for example, that bulky, electron-withdrawing groups at a specific position on the pyrimidine ring are favorable for a particular biological activity. mdpi.com Such insights are invaluable for the rational design of new, more potent compounds.

The following interactive table illustrates the kind of data that would be generated and used in a QSAR study of pyrimidine derivatives.

| Compound | R1 | R2 | logP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | -H | -CH3 | 1.5 | 138.17 | 25.4 |

| 2 | -Cl | -CH3 | 2.1 | 172.61 | 15.2 |

| 3 | -F | -CH3 | 1.7 | 156.16 | 18.9 |

| 4 | -H | -C2H5 | 1.9 | 152.20 | 22.1 |

| 5 | -Cl | -C2H5 | 2.5 | 186.64 | 12.8 |

| 6 | -F | -C2H5 | 2.1 | 170.19 | 16.5 |

This data could then be used to develop a QSAR equation. For example, a simplified MLR model might look like:

log(1/IC50) = 0.5 * logP - 0.01 * Molecular Weight + c

Such an equation would allow for the prediction of the biological activity of new, unsynthesized pyrimidine derivatives, guiding further research and development.

Biological and Biomedical Research Applications of 6 Isopropyl 2 Methylpyrimidin 4 Ol and Its Derivatives

Antimicrobial Activities (Antibacterial and Antifungal)

The pyrimidine (B1678525) scaffold is a fundamental component of various natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. researchgate.netnih.gov The substitution pattern on the pyrimidine ring plays a crucial role in determining the antimicrobial spectrum and potency. nih.gov

In Vitro Efficacy Against Pathogenic Bacterial Strains

Numerous studies have demonstrated the in vitro antibacterial activity of pyrimidine derivatives against a variety of pathogenic bacterial strains. For instance, a series of novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potential against Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds have shown significant activity, with minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics. nih.gov The presence of specific substituents on the pyrimidine ring, such as halogens or other electron-withdrawing groups, has been shown to enhance antibacterial efficacy. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC in µM/ml) | Reference |

| Pyrimidin-2-ol/thiol/amine | S. aureus | Variable, some with high activity | nih.gov |

| Pyrimidin-2-ol/thiol/amine | E. coli | Variable, some with high activity | nih.gov |

| Pyrimidin-2-ol/thiol/amine | B. subtilis | Variable, some with high activity | nih.gov |

In Vitro Efficacy Against Fungal Species

Substituted pyrimidines have also been extensively investigated for their antifungal properties. scholarsportal.info Research has shown that certain pyrimidine derivatives are effective against a range of fungal pathogens, including species of Candida and Aspergillus. nih.govnih.gov The antifungal activity is, again, highly dependent on the nature and position of the substituents on the pyrimidine core. scholarsportal.info For example, some pyrimidine derivatives containing an amide moiety have exhibited potent antifungal activity against various plant-pathogenic fungi.

| Derivative Class | Fungal Species | Activity (Inhibition % at 50 µg/ml) | Reference |

| Pyrimidine-Amide Hybrids | B. dothidea | Up to 88.5% | |

| Pyrimidine-Amide Hybrids | Phomopsis sp. | Up to 100% | |

| Pyrimidine-Amide Hybrids | B. cinerea | Up to 84.7% | |

| Pyrimidin-2-ol/thiol/amine | C. albicans | Variable, some with high activity | nih.gov |

| Pyrimidin-2-ol/thiol/amine | A. niger | Variable, some with high activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent derivatives. For antimicrobial pyrimidines, several key SAR principles have been established. The nature of the substituent at positions 2, 4, and 6 of the pyrimidine ring significantly impacts the antimicrobial spectrum and potency. nih.gov For instance, the introduction of electron-withdrawing groups can enhance antimicrobial activity. nih.gov The lipophilicity of the molecule also plays a vital role, as it affects the compound's ability to penetrate bacterial or fungal cell membranes. nih.gov

Antitumor and Anticancer Properties

The pyrimidine nucleus is a key pharmacophore in many anticancer drugs, and numerous derivatives have been developed and investigated for their potential as antitumor agents. wikipedia.orgnih.gov These compounds can exert their anticancer effects through various mechanisms, including enzyme inhibition and direct cytotoxicity to cancer cells. doaj.org

Inhibition of Key Enzymes (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for cancer chemotherapy. nih.govnih.gov Several pyrimidine derivatives have been identified as potent inhibitors of DHFR. By blocking the active site of DHFR, these compounds disrupt the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell proliferation in rapidly dividing cancer cells. nih.govnih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many DHFR inhibitors.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A significant body of research has focused on the cytotoxic and antiproliferative effects of pyrimidine derivatives in various cancer cell lines. nih.gov These studies have demonstrated that certain substituted pyrimidines can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 1.66 | |

| Pyrrolo[2,3-d]pyrimidines | A549 (Lung Cancer) | 4.55 | |

| Pyrimidine-Aryl Urea Hybrids | SW480 (Colon Cancer) | 11.08 | |

| Thieno[3,2-d]pyrimidines | Various | Potent activity reported |

Exploration of Mechanisms of Action for Antineoplastic Activity

The anticancer potential of pyrimidine derivatives is a major focus of current research. A key mechanism through which these compounds exert their antineoplastic effects is the inhibition of cyclin-dependent kinases (CDKs). Specifically, derivatives of 6-isopropyl-2-methylpyrimidin-4-ol have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov

The CDK4/6-cyclin D complex plays a pivotal role in cell cycle progression. youtube.com It controls the transition from the growth phase (G1) to the DNA synthesis phase (S). nih.gov One of its critical functions is to phosphorylate the retinoblastoma (Rb) tumor suppressor protein. youtube.com This phosphorylation event releases the E2F transcription factor, which in turn activates the genes necessary for DNA replication and cell division. youtube.com

By inhibiting CDK4/6, these pyrimidine derivatives prevent the phosphorylation of Rb. youtube.com This maintains the Rb protein in its active, growth-suppressive state, keeping E2F sequestered and inactive. youtube.com The net result is an arrest of the cell cycle in the G1 phase, which blocks the proliferation of cancer cells. nih.govyoutube.com This targeted mechanism of action makes CDK4/6 inhibitors a promising strategy in cancer therapy, particularly for hormone receptor-positive breast cancer. youtube.com The development of these inhibitors showcases the potential of the this compound scaffold in creating targeted anticancer agents. nih.gov

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives are well-recognized for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes and pathways involved in the inflammatory cascade. nih.gov Research has shown that certain pyrimidine derivatives can significantly reduce the inflammatory response in preclinical models, such as acute lung injury, by lowering the levels of inflammatory factors. rsc.org

Cyclooxygenase (COX) Inhibition Profiles

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1, which is involved in physiological functions, and COX-2, which is typically upregulated at sites of inflammation. rsc.org

Derivatives of pyrimidine have been extensively studied as COX inhibitors. Many have demonstrated a strong and, in some cases, selective inhibitory effect against the COX-2 enzyme. researchgate.netresearchgate.net This selectivity is a highly desirable feature in an anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1. rsc.org The inhibitory potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 1: COX Inhibition by Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

|---|---|---|---|---|

| Pyrimidine Derivative (5d) | COX-2 | 0.16 | - | Celecoxib (0.17 µM) |

| Pyrimidine Derivative (L1) | COX-2 | - | High | Meloxicam |

| Pyrimidine Derivative (L2) | COX-2 | - | High | Meloxicam |

| Tetrahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidine (15-17) | COX-1 | 95.0 to >100 | - | Indomethacin (0.21 µM) |

| Cyanopyrimidine Derivative (4g) | COX-2 | - | 105 | Celecoxib (96) |

Data sourced from multiple studies investigating various pyrimidine derivatives. rsc.orgresearchgate.netresearchgate.netnih.gov

Modulation of Inflammatory Mediators and Signaling Pathways

Beyond COX inhibition, the anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to modulate a range of other inflammatory mediators and signaling pathways. nih.gov Research has demonstrated that these compounds can potently inhibit the transcription of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. nih.govrsc.org

Furthermore, certain pyrimidine derivatives have been shown to down-regulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov They can also reduce levels of reactive oxygen species (ROS) and modulate critical signaling pathways, including the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) and the Kelch-like ECH-associated protein-1/nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Keap1-NRF2-HO-1) pathways. rsc.org This multi-faceted modulation of inflammatory processes underscores the therapeutic potential of the pyrimidine scaffold.

Antiviral Activities of Pyrimidine Derivatives

The pyrimidine core is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development. eurekaselect.com A broad spectrum of pyrimidine derivatives has been reported to exhibit significant antiviral activity against a variety of RNA and DNA viruses, including human coronaviruses, influenza virus, and herpes simplex virus (HSV). eurekaselect.comnih.govasm.orgmdpi.com

A key antiviral mechanism of some pyrimidine derivatives involves the inhibition of the host cell's de novo pyrimidine biosynthesis pathway. nih.govrupress.org Viruses are heavily reliant on the host's cellular machinery to replicate their genetic material. By blocking the synthesis of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for creating new viral RNA and DNA. asm.orgrupress.org

Intriguingly, the inhibition of pyrimidine synthesis can also have an indirect antiviral effect. It has been shown to induce an antiviral state in host cells by triggering the expression of a variety of interferon-stimulated genes (ISGs), which are crucial components of the innate immune response against viral infections. nih.govasm.org This dual mechanism of direct and indirect antiviral action makes pyrimidine synthesis inhibitors a promising area of research for the development of broad-spectrum antiviral agents. nih.gov

Antioxidant Properties and Radical Scavenging Activities of Substituted Pyrimidines

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Pyrimidine derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govnih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The effectiveness of pyrimidine derivatives as antioxidants is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.gov For instance, the presence of electron-withdrawing groups like chloro (-Cl) and bromo (-Br), or groups like amino (-NH₂) and thiol (-SH), can significantly enhance the radical scavenging activity. nih.gov

Table 2: Radical Scavenging Activity of Substituted Pyrimidines This table is interactive. You can sort and filter the data.

| Assay Method | Compound | Substituent Groups | IC₅₀ | Reference |

|---|---|---|---|---|

| Nitric Oxide Scavenging | 5d | -Cl, -Br | 0.019 mol/L | Ascorbic Acid |

| Hydrogen Peroxide Scavenging | 5e | -Cl, -Br | 0.020 mol/L | Ascorbic Acid |

| DPPH Scavenging | Thienyl Pyrimidine (5) | Thienyl | 10.7 µM | Trolox |

| DPPH Scavenging | Pyrimidine Acrylamide (9) | - | 1.1 µM | NDGA |

Data compiled from various studies on substituted pyrimidine derivatives. nih.govmdpi.com

Potential as Lead Compounds in Pharmaceutical Development

A lead compound is a chemical entity that shows promising biological activity and serves as the starting point for modification to create a more potent and selective drug candidate. acs.org The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because it is a versatile framework that can be readily modified to interact with a wide range of biological targets. nih.gov

The this compound core and its derivatives represent promising lead compounds for several reasons. They have demonstrated potent and selective activity in various therapeutic areas, including as anticancer (CDK4/6 inhibitors) and anti-inflammatory (COX-2 inhibitors) agents. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these derivatives provide a roadmap for medicinal chemists to make targeted modifications to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov The relative ease of synthesis and the diverse biological activities associated with the pyrimidine nucleus make it a highly attractive starting point for the discovery of novel therapeutics. eurekaselect.com

Ligand-Target Interactions: Protein Binding Studies and Receptor Affinity

While direct experimental studies detailing the specific protein binding and receptor affinity of this compound are not extensively documented in publicly available research, the broader class of pyrimidin-4-ol derivatives has been the subject of significant investigation. These studies reveal that the pyrimidine scaffold is a versatile template for designing molecules that can bind with high affinity and specificity to a range of protein targets. The interaction profiles of these derivatives offer valuable insights into the potential binding modes of this compound.

Research into derivatives often involves modifying the core pyrimidine structure to enhance binding to specific biological targets. These modifications can lead to potent and selective inhibitors of enzymes or modulators of receptor function.

Interaction with Viral Proteins: Targeting the SARS-CoV-2 hACE2 Receptor

In the context of antiviral research, certain diaryl pyrimidine derivatives have been investigated for their potential to interfere with the entry of SARS-CoV-2 into host cells. This process is mediated by the binding of the viral spike glycoprotein (B1211001) to the human angiotensin-converting enzyme-2 (hACE2) receptor. nih.gov In silico studies have shown that pyrimidine derivatives can bind to the hACE2 receptor with significant affinity. For instance, derivatives with an amino-pyrimidine ring have been observed to form key hydrogen bonds through the –OH group of a phenol (B47542) moiety and the –NH2 group of the pyrimidine ring. nih.gov These interactions, supplemented by non-covalent π–π stacking, contribute to the stable binding of the ligand within the active site of the receptor. nih.gov

One particular diaryl pyrimidine derivative, referred to as AP-NP, demonstrated a high binding energy, suggesting a strong and stable interaction with the hACE2 receptor. nih.gov Molecular dynamics simulations further supported the stability of this complex. nih.gov

Table 1: Binding Affinities of Diaryl Pyrimidine Derivatives with the hACE2 Receptor

| Compound | Binding Energy (kcal/mol) |

|---|---|

| AP-NP | -8.95 |

| AP-3-OMe-Ph | -8.1 |

This table presents in silico binding energy data for selected diaryl pyrimidine derivatives with the hACE2 receptor.

Inhibition of Cell Cycle Progression: Targeting Cyclin-Dependent Kinases (CDKs)

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Molecular docking studies have been performed on a series of pyrimidine derivatives to evaluate their potential as inhibitors of human cyclin-dependent kinase 2 (CDK2). nih.gov These studies revealed that the pyrimidine core could effectively anchor the molecules within the ATP-binding pocket of the enzyme. Specific interactions observed include hydrogen bonds between the pyrimidine nitrogen atoms and the amino group with key residues such as LYS 33, THR 14, and GLU 12. nih.gov

Furthermore, a highly potent and selective inhibitor of both CDK4 and CDK6, compound 3c , which incorporates a complex pyrimidine-based structure, has been developed. nih.gov This derivative displayed impressive inhibitory activity at nanomolar concentrations. nih.gov

Table 2: Inhibitory Activity and Binding Affinity of Pyrimidine Derivatives against CDKs

| Compound | Target | Binding Energy (kcal/mol) | IC₅₀ (nM) |

|---|---|---|---|

| 4a | CDK2 | Not Reported | Not Reported |

| 4b | CDK2 | Not Reported | Not Reported |

| 4h | CDK2 | -7.5 | Not Reported |

| 3c | CDK4 | Not Reported | 0.710 |

This table summarizes the reported binding energies and inhibitory concentrations (IC₅₀) of various pyrimidine derivatives against cyclin-dependent kinases.

The detailed interactions of compound 4h with CDK2 include a hydrogen bond between the pyrimidine NH2 group and ILE 10, as well as interactions with THR 14. nih.gov For compound 4a , hydrogen bonds were formed with LYS 33, THR 14, and GLU 12. nih.gov These specific interactions underscore the ability of the pyrimidine core to be tailored for high-affinity binding to kinase targets.

Environmental and Agrochemical Research Contexts of 6 Isopropyl 2 Methylpyrimidin 4 Ol

Role as a Metabolite and Environmental Transformation Product of Organophosphate Pesticides (e.g., Diazinon)

6-Isopropyl-2-methylpyrimidin-4-ol, also referred to in scientific literature as 2-isopropyl-6-methyl-4-pyrimidinol (IMHP or IMPY), is a principal metabolite and environmental transformation product of the organophosphate insecticide diazinon (B1670403). nih.govchemicalbook.com The molecular structure of diazinon contains the this compound moiety, which is cleaved from the parent molecule through various chemical and biological processes. nih.govebi.ac.uk

The primary mechanism for its formation is the hydrolysis of the ester bond in diazinon, which separates the pyrimidine (B1678525) ring from the diethyl thiophosphate group. nih.govpharmacompass.com This hydrolysis can occur abiotically in the environment or as a result of metabolic processes in organisms. nih.govpharmacompass.com In rats, for instance, studies have shown that this compound is a key metabolite excreted in urine and feces following exposure to diazinon. pharmacompass.com Similarly, it is recognized as a human metabolite of both diazinon and its oxidative metabolite, diazoxon. nih.gov The compound exists in a tautomeric relationship with its keto form, 2-isopropyl-6-methyl-4-pyrimidinone, and the two can interconvert. nih.govnih.gov

The transformation of diazinon into this pyrimidinol is a critical step in its degradation, effectively detoxifying the parent organophosphate by removing the cholinesterase-inhibiting part of the molecule. pharmacompass.com

Table 1: Formation of this compound from Diazinon

| Transformation Process | Description | Organism/System | Reference |

| Metabolic Hydrolysis | Enzymatic breakdown in living organisms following exposure. | Rats, Humans, Nematodes | nih.govpharmacompass.com |

| Environmental Hydrolysis | Chemical breakdown in the environment, influenced by factors like pH. | Aquatic and Terrestrial Systems | nih.govresearchgate.net |

| Microbial Degradation | Hydrolysis facilitated by microorganisms, such as soil bacteria. | Streptomyces species | nih.govresearchgate.net |

| Photolysis | Degradation induced by ultraviolet (UV) light in aqueous solutions. | Aquatic Environments | ebi.ac.uk |

Environmental Fate and Degradation Pathways in Aquatic and Terrestrial Systems

The environmental fate of this compound is intrinsically linked to the degradation of diazinon. Once formed, this pyrimidinol derivative exhibits its own distinct behavior in soil and water.

In aquatic systems, its formation is significantly influenced by pH and light. Photolysis studies demonstrate that it is the main degradation product of diazinon in aqueous solutions under UV irradiation at pH levels of 4, 7, and 10. ebi.ac.uk While the compound itself can be degraded by prolonged UV exposure, complete mineralization is not always achieved under these conditions. ebi.ac.uk

In terrestrial and aquatic environments, microbial activity plays a crucial role. Specific mixed cultures of Streptomyces have been shown to effectively hydrolyze diazinon to this compound. nih.gov Research indicates that the metabolic activity of these microbes, particularly the exudation of organic acids, lowers the pH of the medium, which in turn accelerates the hydrolysis of diazinon. nih.govresearchgate.net Furthermore, some Streptomyces cultures have demonstrated the ability to further degrade the this compound metabolite itself. nih.gov This microbial breakdown is a vital pathway for the compound's removal from contaminated environmental matrices. nih.govresearchgate.net

Application in Agricultural Chemistry: Exploration of Pesticidal and Herbicidal Potential

While this compound is a well-documented product of pesticide degradation, its own potential as an active pesticidal or herbicidal agent has not been a primary focus of research. The main body of scientific literature centers on its role as a metabolite. nih.govchemicalbook.com

The compound is commercially available as a chemical standard, specifically for use in environmental analysis and for research on pesticides and their metabolites. isotope.com Its synthesis is also noted as a step in producing other active compounds; for example, it is used as an intermediate in the synthesis of the organophosphate insecticide diazinon itself. chemicalbook.com However, there is no significant evidence in the reviewed literature to suggest it is being explored or used for its own inherent pesticidal or herbicidal properties. Its primary relevance in agricultural chemistry remains tied to being a breakdown product of other active ingredients. nih.govisotope.com

Utility as a Biomarker of Exposure in Environmental and Human Monitoring